3-Methoxy-2-propoxybenzaldehyde CAS number and IUPAC nomenclature
3-Methoxy-2-propoxybenzaldehyde CAS number and IUPAC nomenclature
This technical guide provides a comprehensive overview of 3-Methoxy-2-propoxybenzaldehyde, a substituted aromatic aldehyde of increasing interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, properties, synthesis, and potential applications.
Core Chemical Identity
1.1. Nomenclature and Identifiers
The compound is systematically named according to IUPAC conventions, reflecting its benzaldehyde core with methoxy and propoxy substituents at specific positions.
| Identifier | Value | Source |
| CAS Number | 41828-10-8 | [1] |
| IUPAC Name | 3-Methoxy-2-propoxybenzaldehyde | Inferred from structure |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| SMILES | O(CCC)c1c(cccc1C=O)OC | |
| InChI | 1S/C11H14O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h4-6,8H,3,7H2,1-2H3 | |
| InChIKey | FULGZQOQNLDCDB-UHFFFAOYSA-N |
1.2. Structural Context: The ortho-Alkoxy Benzaldehyde Motif
3-Methoxy-2-propoxybenzaldehyde belongs to the class of ortho-alkoxy substituted benzaldehydes. The spatial arrangement of the aldehyde, methoxy, and propoxy groups on the benzene ring dictates its chemical reactivity and potential biological activity. The aldehyde group serves as a versatile chemical handle for a multitude of organic transformations, while the adjacent ether linkages can influence the molecule's conformation, solubility, and interactions with biological targets. The presence of functional groups at the ortho position can be leveraged for directed C-H functionalization reactions, a powerful tool in modern synthetic chemistry for building molecular complexity.[2][3][4][5]
Physicochemical and Safety Profile
2.1. Physicochemical Properties
Detailed experimental data for this specific compound is not broadly published. However, based on supplier information and data for analogous structures, the following properties are reported or can be reasonably inferred.
| Property | Value | Source & Notes |
| Physical Form | Solid | |
| Melting Point | 34 - 40 °C (93 - 104 °F) | (Data for the closely related 2-hydroxy-3-methoxybenzaldehyde, o-vanillin) |
| Boiling Point | 238 °C (460 °F) | (Data for o-vanillin) |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | Inferred from structure |
| Density | ~1.127 g/mL at 25 °C | (Data for o-vanillin) |
2.2. Safety and Handling
As a fine chemical, 3-Methoxy-2-propoxybenzaldehyde should be handled with appropriate care in a laboratory setting.
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GHS Hazard Statements: Based on data for structurally similar compounds, it is prudent to consider it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
-
Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.
Note: A specific Safety Data Sheet (SDS) for CAS 41828-10-8 was not publicly available. The safety information is largely extrapolated from the SDS for o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a key precursor.
Synthesis Protocol: Williamson Ether Synthesis
The most direct and logical synthetic route to 3-Methoxy-2-propoxybenzaldehyde is via the Williamson ether synthesis, a robust and widely used method for forming ethers.[7][8][9][10][11] This protocol details the O-alkylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with a propyl halide.
3.1. Rationale and Mechanism
The Williamson ether synthesis is a classic S_N2 reaction. In the first step, a base is used to deprotonate the phenolic hydroxyl group of o-vanillin, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the primary alkyl halide (e.g., 1-bromopropane) in a bimolecular nucleophilic substitution, displacing the halide and forming the desired ether linkage. The choice of a primary alkyl halide is critical to favor the S_{N}2 pathway and minimize the competing E2 elimination reaction, which would be more prevalent with secondary or tertiary halides.[8][10]
Note: The DOT script above is a conceptual representation and requires actual image URLs for the chemical structures to render correctly.
Caption: Williamson Ether Synthesis Workflow.
3.2. Step-by-Step Experimental Protocol
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Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone or N,N-dimethylformamide (DMF) as the solvent (approx. 10 mL per gram of starting material).
-
Expertise & Experience: Anhydrous K₂CO₃ is a suitable base for deprotonating the phenol; it is easily handled and removed during workup. Acetone and DMF are appropriate polar aprotic solvents that facilitate S_{N}2 reactions.[8]
-
-
Addition of Alkylating Agent: While stirring the suspension, add 1-bromopropane or 1-iodopropane (1.1 eq) dropwise to the flask at room temperature.
-
Trustworthiness: Using a slight excess of the alkylating agent ensures the complete consumption of the starting phenol. A dropwise addition helps to control any potential exotherm.
-
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) or to a suitable temperature for DMF (e.g., 60-80°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (o-vanillin) is consumed.
-
Workup - Quenching and Extraction: After cooling to room temperature, filter the solid K₂CO₃ and salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water (2x), 1M NaOH solution (to remove any unreacted starting material), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-Methoxy-2-propoxybenzaldehyde can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Applications in Research and Development
Substituted benzaldehydes are pivotal building blocks in organic synthesis and medicinal chemistry.[12] While specific applications for 3-Methoxy-2-propoxybenzaldehyde are not extensively documented, its structural features suggest significant potential in several key areas.
4.1. Precursor in Drug Discovery
The benzaldehyde moiety is a common scaffold found in a wide array of biologically active compounds.[13] It can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures.
-
Schiff Base and Hydrazone Formation: The aldehyde can react with primary amines to form Schiff bases or with hydrazines to form hydrazones, which are known to exhibit a broad range of biological activities including antimicrobial, anti-inflammatory, and anticonvulsant properties.
-
Heterocycle Synthesis: Substituted benzaldehydes are key starting materials for synthesizing various heterocyclic compounds, such as benzimidazoles, which are prevalent in many marketed drugs.[14]
Caption: Potential Application Pathways.
4.2. Role in Advanced Synthetic Methodologies
The ortho-alkoxy arrangement makes this molecule a particularly interesting substrate for modern synthetic methods.
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Transient Directing Groups: The aldehyde can be transiently converted into an imine, which then acts as a directing group for metal-catalyzed C-H functionalization at the otherwise unreactive positions on the aromatic ring. This strategy allows for the efficient and site-selective introduction of new functional groups.[2][4][5]
-
Catalysis: The thioether linkages and electron-rich pore surfaces of frameworks built from similar ortho-alkoxy-benzamide structures have been shown to be effective for gas uptake and catalysis, suggesting potential applications for derivatives of this compound in materials science.[15]
Conclusion
3-Methoxy-2-propoxybenzaldehyde is a well-defined chemical entity with significant potential as a building block in both medicinal chemistry and advanced organic synthesis. Its preparation via the robust Williamson ether synthesis from readily available precursors makes it an accessible target for research laboratories. The strategic placement of its functional groups opens avenues for its use in the construction of complex molecular architectures and in the exploration of novel chemical reactivity, particularly in the burgeoning field of C-H activation. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile molecule into their research and development programs.
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